Regiochemical Differentiation: Computed logP and TPSA of 5-Methoxy vs. 6-Methoxy Positional Isomer
The 5-methoxy substitution places the electron-donating methoxy group at the position para to the isoxazole ring oxygen, whereas the 6-methoxy isomer positions the methoxy group meta to the isoxazole oxygen. This regiochemical difference produces measurable shifts in computed lipophilicity. The 5-methoxy-3-phenylbenzo[d]isoxazole (target) has an estimated computed logP of approximately 3.50 (Molbase computed) [1], while the published PubChem XLogP3-AA value for the 6-methoxy-3-phenylbenzo[d]isoxazole isomer (CID 3286009) is 3.3 [2]. The topological polar surface area (TPSA) for the 6-methoxy isomer is 35.3 Ų [2]; the TPSA for the 5-methoxy isomer is also approximately 35.3 Ų due to identical atom composition, but the spatial orientation of the methoxy oxygen lone pairs relative to the isoxazole N–O dipole differs, affecting local hydrogen-bond acceptor geometry [1]. The magnitude of difference in computed logP (ΔlogP ≈ 0.2) is modest but within a range that can affect membrane permeability predictions in lead optimization campaigns.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.50 (Molbase computed) |
| Comparator Or Baseline | 6-Methoxy-3-phenylbenzo[d]isoxazole (CAS 136741-51-0): XLogP3-AA = 3.3 |
| Quantified Difference | ΔlogP ≈ 0.2 (target more lipophilic) |
| Conditions | Computed values from different algorithms; Molbase vs. PubChem XLogP3-AA, respectively; not experimentally determined |
Why This Matters
Even a ΔlogP of 0.2 can shift predicted membrane permeability and non-specific protein binding in early-stage ADMET profiling, making 5-methoxy vs. 6-methoxy isomer selection consequential for lead series that are sensitive to lipophilicity-driven off-target binding.
- [1] Molbase. 6-Methoxy-3-phenylbenzo[d]isoxazole (CAS 136741-51-0). Includes computed logP estimate for analogous 5-methoxy isomer. https://m.molbase.cn (accessed 2026-05-04). View Source
- [2] PubChem. 6-Methoxy-3-phenylbenzo[d]isoxazole. CID 3286009. Computed Properties: XLogP3-AA = 3.3; TPSA = 35.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-3-phenylbenzo_d_isoxazole (accessed 2026-05-04). View Source
